molecular formula C9H7N3O2 B1629123 8-Nitroquinolin-4-amine CAS No. 89770-26-3

8-Nitroquinolin-4-amine

Cat. No.: B1629123
CAS No.: 89770-26-3
M. Wt: 189.17 g/mol
InChI Key: KHXNBKYPUALXTE-UHFFFAOYSA-N
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Description

Significance of Quinolines in Chemical Sciences

Quinoline (B57606), a heterocyclic aromatic organic compound, is a cornerstone in the field of chemical sciences. wisdomlib.orgnih.gov Its structure, which features a benzene (B151609) ring fused to a pyridine (B92270) ring, imparts unique chemical and physical properties that make it a versatile scaffold in organic synthesis. wisdomlib.orgnumberanalytics.com Quinolines and their derivatives are integral to the development of a wide array of functional molecules, finding applications in medicinal chemistry, materials science, and agrochemicals. numberanalytics.comresearchgate.net

In the realm of medicinal chemistry, the quinoline nucleus is a prominent pharmacophore found in numerous natural and synthetic bioactive compounds. nih.govrsc.org This includes a range of therapeutic agents with activities such as antimalarial, antibacterial, anticancer, and anti-inflammatory properties. nih.govrsc.org The ability of the quinoline ring system to interact with biological targets has driven extensive research into the synthesis and functionalization of novel quinoline-based drugs. researchgate.netrsc.org

Beyond pharmaceuticals, quinoline derivatives are crucial in materials science, contributing to the development of organic light-emitting diodes (OLEDs), sensors, and luminescent materials. numberanalytics.comresearchgate.net Their distinct electronic and photophysical properties make them valuable components in the design of advanced materials with tailored functionalities. numberanalytics.com The ongoing exploration of quinoline chemistry continues to unveil new applications and expand its significance across various scientific disciplines. numberanalytics.comresearchgate.net

Overview of Nitroquinolines and Aminoquinolines in Academic Inquiry

Nitroquinolines and aminoquinolines represent two critical classes of quinoline derivatives that are subjects of intense academic inquiry. The introduction of a nitro group (-NO₂) or an amino group (-NH₂) onto the quinoline scaffold dramatically influences the molecule's electronic properties and reactivity, opening up diverse avenues for chemical transformations and biological applications.

Nitroquinolines are highly valuable intermediates in organic synthesis. The strongly electron-withdrawing nature of the nitro group activates the quinoline ring for nucleophilic substitution reactions, facilitating the introduction of a wide range of functional groups. mdpi.comnih.gov This reactivity is particularly useful for constructing complex molecular architectures. Furthermore, the nitro group itself can be readily reduced to an amino group, providing a straightforward route to aminoquinolines. google.com

Aminoquinolines are of significant interest due to their prevalence in pharmacologically active compounds. acs.org The amino group can act as a key hydrogen bond donor and acceptor, influencing drug-receptor interactions. The position of the amino group on the quinoline ring is crucial for its biological activity. For instance, 4-aminoquinoline (B48711) and 8-aminoquinoline (B160924) derivatives have been extensively studied for their antimalarial properties. google.comacs.org The versatility of the amino group also allows for further derivatization, enabling the synthesis of extensive libraries of compounds for drug discovery and other applications. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89770-26-3

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

8-nitroquinolin-4-amine

InChI

InChI=1S/C9H7N3O2/c10-7-4-5-11-9-6(7)2-1-3-8(9)12(13)14/h1-5H,(H2,10,11)

InChI Key

KHXNBKYPUALXTE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])N

Origin of Product

United States

Synthetic Methodologies for 8 Nitroquinolin 4 Amine and Its Derivatives

Strategies for Quinoline (B57606) Core Construction Relevant to 8-Substitution

The initial and pivotal step in the synthesis of 8-nitroquinolin-4-amine is the construction of the quinoline heterocyclic system. Classical methods, often named after their discoverers, remain highly relevant for creating the necessary precursors, particularly those substituted at the 8-position.

Skraup and Doebner-Miller Reactions for Nitroquinoline Precursors

The Skraup and Doebner-Miller reactions are foundational methods for quinoline synthesis, typically involving the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors. iipseries.orgwikipedia.orgwikipedia.orgnumberanalytics.com These reactions are particularly useful for preparing quinolines with substitution patterns dictated by the starting aniline (B41778).

The Skraup reaction , first reported in 1880, involves heating an aniline derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgnumberanalytics.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. numberanalytics.com A key strategy for synthesizing 8-nitroquinoline (B147351) precursors is the use of an appropriately substituted aniline. For instance, the Skraup reaction using o-nitroaniline as the starting material directly yields 8-nitroquinoline. Similarly, employing m-substituted anilines can lead to mixtures of 5- and 7-substituted quinolines. brieflands.comresearchgate.net A notable example is the reaction of m-toluidine (B57737) with glycerol, which produces a mixture of 7-methylquinoline (B44030) and 5-methylquinoline. brieflands.comsemanticscholar.org This mixture can then be carried forward to a subsequent nitration step.

The Doebner-Miller reaction is a variation that reacts anilines with α,β-unsaturated aldehydes or ketones under acidic conditions. iipseries.orgwikipedia.org This method allows for the synthesis of a wide variety of substituted quinolines. A relevant example is the synthesis of 3-butyl-8-nitroquinoline, which is achieved by reacting o-nitroaniline with 2-methylenehexanal (B86039) in a Doebner-Miller type cyclization. rug.nl This approach simultaneously introduces the nitro group at the 8-position and a substituent on the pyridine (B92270) ring of the quinoline core.

Table 1: Comparison of Skraup and Doebner-Miller Reactions for Nitroquinoline Precursors

Feature Skraup Reaction Doebner-Miller Reaction
Carbon Source Glycerol (dehydrates to acrolein in situ) α,β-Unsaturated aldehydes or ketones
Aniline Reactant Substituted or unsubstituted anilines Substituted or unsubstituted anilines
Typical Conditions Strong acid (e.g., H₂SO₄), oxidizing agent (e.g., nitrobenzene), heat Acid catalyst (Brønsted or Lewis), heat
Relevance to 8-Nitroquinolines Use of o-nitroaniline yields 8-nitroquinoline directly. Use of o-nitroaniline with an appropriate carbonyl compound yields substituted 8-nitroquinolines.
Example m-Toluidine + Glycerol → 7-Methylquinoline / 5-Methylquinoline mixture brieflands.comsemanticscholar.org o-Nitroaniline + 2-Methylenehexanal → 3-Butyl-8-nitroquinoline rug.nl

Approaches to Substituted Quinoline Frameworks

Beyond the classic Skraup and Doebner-Miller syntheses, a variety of other methods exist for constructing the quinoline framework, including the Combes, Friedländer, and Pfitzinger reactions. brieflands.comsemanticscholar.org These methods offer alternative pathways to substituted quinolines that can serve as intermediates. For instance, a three-step cyclocondensation involving 2,2-dimethyl-1,3-dioxane (B13969650) (Meldrum's acid), trimethyl orthoformate, and o-nitroaniline has been used to prepare a precursor for 4-chloro-8-nitroquinoline (B1348196). nih.gov The synthesis of 4,7-dichloroquinoline, a precursor for 4,7-dichloro-8-nitroquinoline, also provides a key intermediate framework. scholaris.ca

Nitration Reactions Leading to 8-Nitroquinoline Intermediates

Once the quinoline core is established, the next critical step is the introduction of a nitro group at the 8-position, if not already incorporated during the initial ring formation. This is typically achieved through electrophilic aromatic substitution.

Regioselective Nitration Protocols

The position of nitration on the quinoline ring is heavily influenced by the reaction conditions and the existing substituents on the ring. The directing effects of these substituents are paramount for achieving the desired 8-nitro regiochemistry.

For quinolines with substituents that direct electrophilic attack towards the 8-position, direct nitration is a viable strategy. For example, 7-methylquinoline, produced from the Skraup reaction of m-toluidine, can be selectively nitrated at the 8-position. brieflands.comsemanticscholar.org The methyl group at C7 directs the incoming nitro group to the adjacent C8 position. Similarly, 2-butylquinoline (B11908802) can be nitrated to give 2-butyl-8-nitroquinoline. rug.nl

A crucial intermediate for the synthesis of this compound is 4-chloro-8-nitroquinoline. This compound is synthesized by the nitration of 4,7-dichloroquinoline. The presence of the chlorine atoms and the reaction conditions facilitate the introduction of the nitro group at the C8 position. scholaris.ca

Impact of Reaction Conditions on Nitroquinoline Formation

The conditions for nitration must be carefully controlled to ensure regioselectivity and to manage the reactivity of the system. A common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

The temperature is a critical parameter. For the nitration of a mixture of 7-methylquinoline and 5-methylquinoline, the reaction is initiated at a low temperature (-5°C) before being allowed to proceed. brieflands.comsemanticscholar.org In the synthesis of 2-butyl-8-nitroquinoline, the reaction is maintained at 0°C. rug.nl For the nitration of 4,7-dichloroquinoline, the reaction is conducted at an elevated temperature of 95°C after the initial mixing at 40°C. scholaris.ca These examples highlight that the optimal temperature can vary significantly depending on the substrate's reactivity.

Table 2: Selected Nitration Reactions for 8-Nitroquinoline Intermediates

Starting Material Nitrating Agent Temperature Product Reference
7-Methylquinoline fuming HNO₃ / H₂SO₄ -5°C to RT 7-Methyl-8-nitroquinoline brieflands.comsemanticscholar.org
2-Butylquinoline conc. H₂SO₄ / HNO₃ 0°C 2-Butyl-8-nitroquinoline rug.nl
4,7-Dichloroquinoline NaNO₃ / H₂SO₄ 95°C 4,7-Dichloro-8-nitroquinoline scholaris.ca
8-(Alkyl)-2-methylquinoline conc. H₂SO₄ / HNO₃ >70°C 8-(Alkyl)-2-methyl-5-nitroquinoline mdpi.com

Amination Pathways to 8-Aminoquinoline (B160924) Derivatives

The final stage in synthesizing the target compound and its analogues involves introducing an amino group. This can be achieved through various chemical transformations, most notably by nucleophilic aromatic substitution on a pre-functionalized quinoline or by the reduction of a nitro group.

For the specific synthesis of This compound , a logical and efficient pathway involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 4-position of an 8-nitroquinoline core. The intermediate 4-chloro-8-nitroquinoline is an ideal substrate for this transformation. nih.govmdpi.com The chlorine atom at the C4 position is activated towards nucleophilic attack by the electron-withdrawing effects of both the quinoline nitrogen and the nitro group at C8. Reaction of 4-chloro-8-nitroquinoline with an amine source, such as ammonia (B1221849) or a protected amine, would lead to the displacement of the chloride ion to form the corresponding 4-amino derivative. This addition-elimination mechanism is a well-established method for forming C-N bonds on activated aromatic rings. libretexts.orgyoutube.com

Alternatively, aminoquinoline derivatives can be formed by the reduction of a nitroquinoline precursor. For example, various nitroquinolines can be reduced to the corresponding aminoquinolines in high yield (up to 86%) using reagents like stannous chloride. nih.gov Similarly, the reduction of butyl-substituted nitroquinolines to their respective aminoquinolines has been accomplished using a combination of SnCl₂ and NaBH₄. rug.nl This method, however, would convert the 8-nitro group into an 8-amino group, which is useful for creating analogues like 8-amino-4-butylquinoline but not for the direct synthesis of this compound.

Another amination strategy is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. In this reaction, a nucleophile attacks the electron-deficient nitroaromatic ring at a hydrogen-bearing carbon atom. For 8-nitroquinoline, VNS amination occurs preferentially at the C7 or C5 positions (ortho and para to the nitro group), rather than at the C4 position. nih.govresearchgate.net

Therefore, the most direct synthetic route to this compound relies on the preparation of the 4-chloro-8-nitroquinoline intermediate, followed by a nucleophilic aromatic substitution with an appropriate aminating agent.

Reduction of Nitro Groups to Amino Groups

The reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of aminoquinolines from their nitroquinoline precursors. Several methods have been developed to achieve this conversion, each with its own set of advantages and substrate scope.

Stannous chloride (SnCl₂) is a classical and widely used reagent for the reduction of aromatic nitro compounds, including nitroquinolines. strategian.comatamanchemicals.com This method is valued for its effectiveness and predictability. The reduction is typically carried out in an acidic medium, such as hydrochloric acid, to facilitate the reaction. atamanchemicals.comnih.gov

The reduction of various nitroquinoline derivatives using stannous chloride has been shown to proceed in mild conditions and is tolerant of a variety of functional groups, including hydroxyl, alkyl substituents, and halogens. nih.gov This tolerance makes it a versatile tool in multi-step syntheses. The reaction is generally fast and provides good to excellent yields of the corresponding aminoquinolines, with reported yields of up to 86%. nih.gov The process involves the transfer of electrons from Sn(II) to the nitro group, which, after a series of protonation and dehydration steps, ultimately yields the amine. While effective, a notable drawback of this method is the generation of tin-containing byproducts, which can sometimes complicate product purification. semanticscholar.orgnih.gov

A study on the reduction of nitroquinoline derivatives demonstrated that the reaction with stannous chloride is an effective and predictable method that tolerates other functional groups. nih.gov

Table 1: Stannous Chloride Mediated Reduction of Nitroquinolines

Starting Material Product Reagents and Conditions Yield (%) Reference

This table summarizes the general conditions and yields for the reduction of nitroquinolines using stannous chloride.

Hydrogen sulfide (B99878) and its salts, such as ammonium (B1175870) sulfide or alkali metal hydrogen sulfides, are also employed for the reduction of nitro groups. This method can offer a degree of selectivity, which is particularly useful when multiple reducible functional groups are present in the molecule. The reduction is typically performed in an aqueous or alcohol-aqueous solution. googleapis.com The pH of the reaction mixture is an important parameter and is generally maintained in the range of 8.0 to 9.5. googleapis.com

The mechanism involves the nucleophilic attack of the hydrosulfide (B80085) ion (HS⁻) on the nitro group, followed by a series of electron and proton transfers. While this method can be effective, the use of hydrogen sulfide, a toxic and foul-smelling gas, requires appropriate safety precautions.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines. google.com This technique involves the use of molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. Common catalysts include palladium (Pd), platinum (Pt), and nickel (Ni), often supported on carbon. google.comnih.gov

This method is highly attractive due to its high efficiency and the formation of water as the only byproduct. The reaction conditions, such as hydrogen pressure and temperature, can be varied to optimize the reduction. For instance, the reduction of 8-nitroquinoline to 8-aminoquinoline has been achieved in high yield using a palladium catalyst. google.com A patent describes a process for the hydrogenation of 8-nitroquinoline in methanol (B129727) using a specific catalyst, resulting in a yield of over 85% of 8-aminoquinoline dihydrochloride. google.com

However, a significant challenge in catalytic hydrogenation is achieving chemoselectivity, as other functional groups like alkenes, alkynes, and even the quinoline ring itself can be reduced under certain conditions. nih.govacs.org Therefore, careful selection of the catalyst and reaction conditions is crucial to selectively reduce the nitro group.

Table 2: Catalytic Hydrogenation of 8-Nitroquinoline

Starting Material Product Catalyst Conditions Yield (%) Reference

This table highlights a specific example of the catalytic hydrogenation of 8-nitroquinoline.

The use of iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, is a classic and cost-effective method for the reduction of nitroarenes. researchgate.net This method is particularly suitable for large-scale industrial syntheses due to the low cost and ready availability of iron. The reaction is heterogeneous and involves the transfer of electrons from the metallic iron to the nitro group.

Recent advancements have focused on developing more environmentally friendly protocols. For example, the use of commercial carbonyl iron powder (CIP) in an aqueous micellar medium has been reported as a mild, safe, and efficient method for the reduction of aromatic and heteroaromatic nitro compounds. nih.govescholarship.org This approach offers broad substrate scope and scalability. nih.gov Another study demonstrated the use of iron powder in water at elevated temperatures, although high temperatures can sometimes lead to reduced selectivity. longdom.org The chemoselectivity of iron-mediated reductions is generally high, with functional groups like halogens, carbonyls, and nitriles often remaining intact. researchgate.netlongdom.org

A study reported that the reduction of 6-nitroquinoline (B147349) using carbonyl iron powder in a THF/water co-solvent system yielded the corresponding amine in 98% yield overnight. escholarship.org

Table 3: Iron Powder Mediated Reduction of a Nitroquinoline

Starting Material Product Reagents and Conditions Yield (%) Reference

This table provides an example of a highly efficient iron-mediated reduction of a nitroquinoline derivative.

Vicarious Nucleophilic Substitution (VNS) of Hydrogen in Nitroquinolines

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the direct introduction of substituents, including amino groups, onto electron-deficient aromatic rings like nitroquinolines. mdpi.comnih.govmdpi.com This reaction avoids the need for pre-functionalization of the aromatic ring, making it an atom-economical and efficient synthetic strategy. The VNS reaction typically involves a nucleophile containing a leaving group on the nucleophilic center.

The reaction proceeds through the initial addition of the nucleophile to a carbon atom of the nitroaromatic ring, forming a negatively charged intermediate known as a σ-adduct or Meisenheimer complex. mdpi.com This addition is facilitated by the electron-withdrawing nitro group. Subsequent base-induced elimination of the leaving group from the σ-adduct leads to the substitution of a hydrogen atom and the restoration of aromaticity.

A key aspect of the VNS reaction is its regioselectivity, which is the preferential substitution at a specific position on the aromatic ring. In the case of nitroquinolines, amination via VNS predominantly occurs at the positions ortho or para to the activating nitro group. researchgate.netarkat-usa.org

The amination of 3-, 5-, 6-, and 7-nitroquinolines using 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) as the aminating agent in the presence of a strong base like potassium tert-butoxide has been shown to be highly regioselective, yielding primarily the ortho-amino derivatives in high yields (86-95%). researchgate.netarkat-usa.org Small amounts of the corresponding para isomers are also sometimes observed. arkat-usa.org Theoretical calculations have supported these experimental findings, indicating that the transition states leading to the formation of ortho σ-adducts are energetically more favorable. arkat-usa.org

Interestingly, the regioselectivity can be influenced by the position of the nitro group on the quinoline ring. For example, while most nitroquinolines favor ortho amination, 8-nitroquinoline has been observed to undergo VNS amination with 4-amino-1,2,4-triazole (B31798) at the para position (C-5). cdnsciencepub.com This highlights the subtle interplay of electronic and steric factors in determining the outcome of the reaction. The use of different aminating agents can also influence the regioselectivity. acs.org

Table 4: Regioselectivity of VNS Amination of Nitroquinolines with TMHI

Nitroquinoline Isomer Major Product Position Yield (%) Reference
3-Nitroquinoline (B96883) ortho (4-amino) High researchgate.netarkat-usa.org
5-Nitroquinoline ortho (6-amino) High researchgate.netarkat-usa.org
6-Nitroquinoline ortho (5-amino) High researchgate.netarkat-usa.org
7-Nitroquinoline ortho (8-amino) High researchgate.netarkat-usa.org

This table illustrates the general regioselectivity observed in the VNS amination of various nitroquinoline isomers with 1,1,1-trimethylhydrazinium iodide (TMHI).

Direct Amination via Nucleophilic Displacement of Aromatic Hydrogen

Direct amination of nitroquinolines can also be achieved through nucleophilic displacement of a hydrogen atom, a reaction that is mechanistically related to the VNS pathway. In these reactions, an aminating agent directly attacks the electron-deficient quinoline ring. The success of this approach relies on the activation provided by the nitro group and the use of a suitable aminating agent and reaction conditions.

For instance, the amination of 3-, 5-, 6-, 7-, and 8-nitroquinolines has been successfully carried out using 4-amino-1,2,4-triazole in a basic medium (potassium tert-butoxide in dimethyl sulfoxide). researchgate.net This reaction proceeds via a VNS-type mechanism to yield aminonitroquinolines. Notably, for 8-nitroquinoline, the amination occurs at the para position (C5). researchgate.net

Another approach involves the use of a liquid ammonia/potassium permanganate (B83412) system, which has been shown to aminate 3-nitroquinoline to 4-amino-3-nitroquinoline and 4-nitroquinoline (B1605747) to 3-amino-4-nitroquinoline. researchgate.net These reactions showcase the direct substitution of an aromatic hydrogen with an amino group, driven by the strong nucleophilicity of the aminating reagent and the electrophilicity of the nitroquinoline ring.

Amination of Nitroquinoline N-Oxides (e.g., Chichibabin Reaction Analogs)

The Chichibabin reaction is a classic method for the amination of nitrogen-containing heterocycles, typically involving the reaction of the heterocycle with sodium amide to introduce an amino group at the α-position to the nitrogen atom. wikipedia.org While the direct Chichibabin reaction on some nitroquinolines can be challenging, a modified approach involving the corresponding N-oxides has proven to be effective. This strategy is considered an analog of the Chichibabin reaction.

The synthesis of 2-aminoquinoline (B145021) derivatives can be achieved from the corresponding quinoline N-oxides. researchgate.netresearchgate.net The N-oxide group activates the C2 position for nucleophilic attack. A study on the oxidative SN alkylamination of 5-, 6-, 7-, and 8-nitroquinoline N-oxides demonstrated that these compounds react with various primary and secondary amines in the presence of an oxidizing agent like potassium ferricyanide. researchgate.net This reaction provides a route to 2-alkylamino and 2-dialkylamino derivatives of nitroquinolines. This method represents the first example of a Chichibabin-type reaction that leads to the formation of 2-alkylaminoquinoline derivatives under mild conditions. researchgate.net

Advanced Derivatization and Functionalization Strategies

Beyond the initial introduction of the amino group, further derivatization of the this compound scaffold is crucial for modulating its properties. Advanced synthetic strategies, such as metal-catalyzed cross-coupling reactions, offer powerful tools for the introduction of a wide range of substituents.

Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed arylation, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions are widely used for the derivatization of heterocyclic compounds, including quinolines.

Palladium-catalyzed arylation of quinolines can be achieved through C-H activation. For instance, the palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to proceed with high selectivity for the C8 position, which is an unusual regioselectivity for palladium catalysis on this scaffold. nih.govutrgv.eduacs.org This method demonstrates excellent functional group tolerance and can be performed on a gram scale. nih.govutrgv.edu While this specific example is on the N-oxide, the principles can be extended to other quinoline derivatives. The direct C-2 arylation of quinolines has also been reported, providing access to 2-arylquinolines which are important building blocks. acs.org

The Suzuki-Miyaura coupling reaction is a powerful palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. libretexts.org This reaction is extensively used for the synthesis of biaryl compounds and has been applied to the functionalization of haloquinolines. rsc.orgrsc.org For example, the Suzuki-Miyaura coupling of 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines with substituted phenylboronic acids has been reported to give the corresponding aryl- and diaryl-tetrahydroquinolines in high yields. Similarly, 5-bromo-8-methoxyquinoline (B186703) and 5,7-dibromo-8-methoxyquinoline (B102607) have been successfully coupled with arylboronic acids. The synthesis of 8-heteroaryl substituted quinolines has also been achieved via Suzuki-Miyaura coupling of bromoquinolines with heteroarylboron reagents. rsc.org This methodology allows for the introduction of a wide array of aryl and heteroaryl substituents onto the quinoline core.

The following table provides examples of Suzuki-Miyaura coupling reactions on quinoline systems:

Starting MaterialCoupling PartnerProductYield (%)Reference
6-Bromo-1,2,3,4-tetrahydroquinoline4-(Trifluoromethoxy)phenylboronic acid6-(4-(Trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroquinoline78
6,8-Dibromo-1,2,3,4-tetrahydroquinolinePhenylboronic acid6,8-Diphenyl-1,2,3,4-tetrahydroquinoline82
5-Bromo-8-methoxyquinoline4-Methoxyphenylboronic acid8-Methoxy-5-(4-methoxyphenyl)quinoline75
8-Bromo-5-nitroquinolineThiophene-2-boronic acid5-Nitro-8-(thiophen-2-yl)quinoline85 rsc.org

Introduction of Diverse Substituents on the Quinoline Ring System

The reactivity of the quinoline ring allows for the introduction of a wide variety of substituents, which can significantly influence the chemical and biological properties of the resulting derivatives. The position and nature of these substituents are critical.

The presence of the nitro group in 8-nitroquinoline derivatives makes the ring system electron-deficient, thus favoring nucleophilic substitution reactions. uomustansiriyah.edu.iq As discussed, amino groups can be introduced via VNS or direct amination. researchgate.netresearchgate.net Halogen atoms, often introduced during the synthesis of the quinoline core or through subsequent halogenation reactions, serve as versatile handles for further functionalization via metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. rsc.orgnih.gov

The electronic properties of substituents have a profound impact on the reactivity of the quinoline ring. Electron-donating groups (EDG) and electron-withdrawing groups (EWG) can be strategically placed to modulate the electronic distribution within the molecule. nih.gov For example, the introduction of an EDG can increase the electron density of the ring, potentially altering the regioselectivity of subsequent reactions. Conversely, an additional EWG can further enhance the susceptibility to nucleophilic attack.

Synthetic strategies for introducing diverse substituents often involve multi-step sequences. For example, a Ugi four-component reaction followed by a Pd-catalyzed intramolecular arylation has been used to construct functionalized quinoline scaffolds. nih.gov Classical methods like the Skraup and Doebner-von Miller reactions allow for the synthesis of substituted quinolines from appropriately substituted anilines and α,β-unsaturated carbonyl compounds. iipseries.org These methods provide access to quinolines with a variety of substituents on the benzene (B151609) ring portion of the molecule.

Synthesis of Hybrid Quinoline Systems (e.g., Amino Acid Conjugates, Tetrazole Hybrids)

The synthesis of hybrid molecules incorporating the this compound scaffold is a key strategy for exploring new chemical spaces and biological activities. This subsection explores potential synthetic routes for creating amino acid conjugates and tetrazole hybrids.

Amino Acid Conjugates:

The conjugation of amino acids to a core molecule can significantly alter its physicochemical properties, such as solubility and bioavailability. While direct synthesis of amino acid conjugates starting from this compound is not extensively documented, established methods for similar 4-aminoquinolines can be applied. A common approach involves the coupling of the 4-amino group of the quinoline with the carboxylic acid of an N-protected amino acid.

The general synthetic strategy would involve the reaction of this compound with an N-protected amino acid (e.g., Boc- or Cbz-protected) in the presence of a coupling agent. Dicyclohexylcarbodiimide (DCC) is a frequently used reagent for this type of amide bond formation. tandfonline.com The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature. Following the coupling reaction, the protecting group on the amino acid can be removed under appropriate conditions (e.g., acid treatment for Boc group removal) to yield the final amino acid conjugate. The hydrophobicity of the amino acid side chain is considered an important factor for the biological activity of the resulting 4-aminoquinoline (B48711) conjugates. researchgate.net

A series of novel 4-aminoquinoline analogues with modified side chains derived from amino acids have been synthesized, demonstrating the feasibility of this approach. nih.gov For instance, Boc-protected amino acids have been successfully coupled with secondary amines, followed by reduction and subsequent reaction with a chloroquinoline. bohrium.com Studies on 4-aminoquinoline-derived thiazolidines also utilized DCC coupling with a protected thiazolidine-4-carboxylic acid, which is an amino acid derivative. tandfonline.com

Table 1: Proposed General Scheme for Amino Acid Conjugate Synthesis

Reactant 1Reactant 2Coupling AgentSolventProduct Type
This compoundN-Protected Amino AcidDCC, HOBtTHF, DMF8-Nitroquinolin-4-yl-amino acid conjugate

Tetrazole Hybrids:

Tetrazole rings are important isosteres for carboxylic acids and can confer unique properties to a molecule. The synthesis of tetrazole hybrids of this compound can be envisioned through multicomponent reactions, most notably the Ugi-azide reaction. scielo.org.mxclockss.orgmdpi.com This one-pot reaction combines an amine, an aldehyde or ketone, an isocyanide, and an azide (B81097) source (like trimethylsilyl (B98337) azide, TMSN₃) to form a 1,5-disubstituted tetrazole. scielo.org.mxmdpi.comnih.gov

In a hypothetical synthesis, this compound would serve as the amine component. The reaction would proceed by forming an imine with an aldehyde, which is then activated by hydrazoic acid (generated in situ). scielo.org.mx Subsequent nucleophilic attack by the isocyanide and an intramolecular cyclization with the azide anion would yield the tetrazole ring. The versatility of the Ugi-azide reaction allows for the introduction of diverse substituents based on the choice of the aldehyde and isocyanide, making it a powerful tool for creating libraries of hybrid compounds. scielo.org.mxclockss.org

While direct examples using this compound are not available, the Ugi reaction has been successfully applied to other 4-aminoquinolines to create novel lactam and aminoxazole derivatives, highlighting the reactivity of the 4-amino group in such transformations. researchgate.netresearchgate.net The synthesis of 1,5-disubstituted-1H-tetrazoles from various anilines (substituted primary amines) via the Ugi-azide process further supports the potential for this reaction with this compound. scielo.org.mx

Reactions of Specific Functional Groups (e.g., Aldehyde at C-4)

The functionalization of the quinoline core at specific positions is a cornerstone of synthetic modification. The introduction of an aldehyde group at the C-4 position of 8-nitroquinoline creates a versatile intermediate, 8-nitroquinoline-4-carbaldehyde, which can undergo a variety of chemical transformations.

8-Nitroquinoline-4-carbaldehyde is a crystalline solid that serves as a key building block. The aldehyde group at the C-4 position is a reactive electrophilic center, influenced by the strong electron-withdrawing nature of the nitro group at the C-8 position. This reactivity allows for several important reactions:

Wittig Reaction: The aldehyde group can readily participate in Wittig reactions to form vinyl-substituted quinolines. For example, 6-methoxy-8-nitroquinoline-4-carboxaldehyde has been used in a Wittig reaction to prepare 4-(β-alkylvinyl)-6-methoxy-8-nitroquinolines. nih.gov This reaction typically involves treating the aldehyde with a phosphonium (B103445) ylide, generated from a phosphonium salt and a strong base.

Reductive Amination: The aldehyde functionality is a prime site for reductive amination, enabling the introduction of various amine-containing side chains. This reaction involves the initial formation of an imine by condensation with a primary or secondary amine, followed by reduction to the corresponding amine. This method is valuable for creating biologically active secondary amines.

Condensation Reactions: The aldehyde can undergo condensation reactions with a range of nucleophiles to form imines, oximes, hydrazones, and other derivatives, further expanding the synthetic possibilities. scielo.org.mx

Table 2: Reactions of 8-Nitroquinoline-4-carbaldehyde

Reaction TypeReagentsProduct
Wittig ReactionPhosphonium ylide (e.g., Ph₃P=CHR)4-(alkenyl)-8-nitroquinoline
Reductive AminationPrimary/Secondary Amine, Reducing Agent4-(aminomethyl)-8-nitroquinoline
CondensationHydroxylamine (B1172632), Hydrazine, etc.Imines, Oximes, Hydrazones

These synthetic methodologies provide a framework for the rational design and synthesis of a diverse range of this compound derivatives, enabling the exploration of their properties and potential applications.

Computational and Theoretical Investigations of 8 Nitroquinolin 4 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently employed to predict the properties of quinoline (B57606) derivatives.

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. pennylane.ai This process involves finding the coordinates on the potential energy surface where the forces on the atoms are zero, corresponding to an energy minimum. pennylane.ai For a molecule like 8-Nitroquinolin-4-amine, this involves optimizing bond lengths, bond angles, and dihedral angles.

Table 1: Representative Bond Distances in Related Quinoline Derivatives This table presents typical bond lengths found in related quinoline structures to illustrate the expected values for this compound.

Bond Typical Length (Å) Related Compound Citation
Cquinoline—Namine 1.364 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide iucr.org

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. mdpi.com A smaller gap suggests that the molecule is more reactive and can be more easily excited. mdpi.comwuxibiology.com

DFT calculations are widely used to determine the energies of the HOMO and LUMO. For example, a study on the related compound 2-Methyl-8-nitroquinoline using the B3LYP/6-311++G(d,p) method calculated the HOMO energy to be -6.397 eV and the LUMO energy to be -1.504 eV. researchgate.net This results in a HOMO-LUMO energy gap of 4.893 eV, which indicates a significant potential for charge transfer within the molecule. researchgate.net Similar calculations for 8-hydroxyquinoline (B1678124) found an energy gap of 4.52 eV. researchgate.net These values provide an estimate of the electronic behavior expected for this compound, highlighting its potential as a charge-transfer molecule.

Table 2: Calculated HOMO-LUMO Energies and Gaps for Related Nitroquinoline Compounds This table provides examples of HOMO-LUMO data from computational studies on similar molecules.

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV) Citation
2-Methyl-8-nitroquinoline -6.397 -1.504 4.893 researchgate.net

Theoretical vibrational analysis using DFT is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can predict the positions of spectral bands corresponding to specific molecular motions, such as stretching, bending, and wagging of chemical bonds. dtic.milnih.gov

For quinoline derivatives, DFT calculations, often using the B3LYP functional, have shown good agreement between calculated and experimental frequencies. researchgate.netnih.gov The analysis involves assigning each calculated frequency to a specific vibrational mode based on its potential energy distribution (PED). For this compound, one would expect to see characteristic frequencies for the N-H stretching and bending modes of the amine group, symmetric and asymmetric stretching of the nitro (NO₂) group, and various C-H and C-C stretching and bending modes within the quinoline ring. In related studies of 8-chloroquinoline (B1195068) and 8-nitroquinoline (B147351), aromatic C-H stretching vibrations were predicted in the range of 3170-3166 cm⁻¹, while C-H out-of-plane bending modes were found in the 950-600 cm⁻¹ region. researchgate.net

Table 3: Predicted Vibrational Frequencies for Functional Groups in Related Quinoline Compounds This table shows typical calculated frequency ranges for key functional groups in molecules similar to this compound.

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹) Citation
Amine (NH₂) N-H Stretch ~3700 dtic.mil
Amine (NH₂) H-N-H Bend ~1700, ~1250 dtic.mil
Aromatic C-H C-H Stretch 3170-2900 researchgate.net
Aromatic C-H C-H In-plane Bend 1300-850 researchgate.net
Nitro (NO₂) Asymmetric Stretch ~1540 researchgate.net

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. weebly.com Computational models, such as the Polarizable Continuum Model (PCM) within a DFT framework, can simulate the effects of different solvents on molecular geometry, electronic properties, and absorption spectra. eurjchem.com These models treat the solvent as a continuous medium with a specific dielectric constant. unesp.br

Studies on quinoline derivatives have shown that changing the solvent can lead to shifts in the maximum absorption wavelength (λmax) in UV-Vis spectra, a phenomenon known as solvatochromism. unesp.br This effect is particularly pronounced in molecules where there is a significant change in the dipole moment between the ground and excited states. For a molecule like this compound, with its electron-donating amino group and electron-withdrawing nitro group, a strong solvatochromic effect would be expected. Investigations on similar quinoline derivatives demonstrated that increasing solvent polarity generally leads to a bathochromic (red) shift in the absorption spectra, indicating stabilization of the excited state. unesp.br

Advanced Quantum Chemical Analyses

Beyond standard DFT calculations, more advanced analyses can provide deeper insights into the subtle interactions that govern molecular behavior.

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsion, within a molecule and between molecules. dntb.gov.ua The analysis is based on the electron density and its gradient. Plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density allows for the identification and classification of different types of interactions.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a theoretical tool used to visualize the localization of electrons in a molecule, providing a clear picture of chemical bonding and lone pairs. jussieu.fr Higher ELF values indicate regions where there is a high probability of finding an electron pair, which is characteristic of covalent bonds and lone pairs, while lower values suggest delocalized electrons. researchgate.net Analysis of related quinoline derivatives has shown that ELF can reveal information about the chemical interaction and atomic shell structure on the molecule's surface. researchgate.net For instance, in similar compounds, high ELF values, often depicted in red, show highly localized electrons, such as those around oxygen atoms. researchgate.net This topographical examination helps in understanding the molecule's bonding characteristics. researchgate.net

Localized Orbital Locator (LOL)

Complementary to ELF, the Localized Orbital Locator (LOL) provides another perspective on electron localization, based on the kinetic-energy density. researchgate.net LOL analysis is used to study localized electrons and the nature of chemical bonds, describing localized orbital overlaps and bonding in terms of electron density. researchgate.net By examining the topology of LOL, researchers can identify attractors that correspond to covalent bonds and lone pairs, offering a detailed map of electron distribution within the molecule. researchgate.net This method has been applied to various quinoline derivatives to understand their bonding characteristics and non-covalent interactions. dntb.gov.ua

Natural Bond Order (NBO) Analysis

Natural Bond Order (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a molecule into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.de This analysis provides valuable information about charge distribution, orbital interactions, and the stability arising from hyperconjugative interactions and charge delocalization. researchgate.netuni-muenchen.de

NBO analysis can quantify the stabilization energy E(2) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. uni-muenchen.de These interactions, which represent deviations from the idealized Lewis structure, are crucial for understanding the molecule's electronic properties. uni-muenchen.de For example, in related compounds, NBO analysis has been used to examine the interaction energies and electron densities of donor and acceptor bonds, revealing how the presence of certain functional groups influences the electronic structure. dntb.gov.uaeurjchem.com

Table 1: Illustrative NBO Analysis Data for a Related Nitroaromatic Compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O11)C1-C20.51

Note: This table is illustrative and based on data for a related compound. The values for this compound would require specific computational analysis. dergipark.org.tr

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational tool used to identify and visualize weak, noncovalent interactions within and between molecules, such as hydrogen bonds, van der Waals forces, and steric clashes. researchgate.netnih.govjussieu.fr This analysis is based on the relationship between the electron density and the reduced density gradient (RDG). researchgate.netresearchgate.net By plotting the RDG against the electron density, regions of noncovalent interactions can be identified and visualized as isosurfaces, with the color of the isosurface indicating the type and strength of the interaction. researchgate.netjussieu.fr This method is particularly useful for understanding the forces that govern molecular recognition and complex formation. beilstein-journals.org

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chula.ac.th This method is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a protein target. researchgate.netchula.ac.thresearchgate.net

Studies on similar quinoline derivatives have shown that these compounds can act as potent inhibitors of various enzymes and receptors. researchgate.net For instance, docking studies have revealed that substituted 8-nitroquinolines can bind to the tyrosine kinase domain of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. researchgate.net These studies can identify specific interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the protein's active site. researchgate.netresearchgate.net The binding energy, calculated from these interactions, provides an estimate of the ligand's affinity for the protein. researchgate.net

Table 2: Example of Molecular Docking Results for a Quinoline Derivative with a Protein Target

Protein TargetPDB IDBinding Energy (kcal/mol)Interacting Residues
Epidermal Growth Factor Receptor (EGFR)1M17-ASN818

Note: This table is based on findings for a related 8-nitroquinoline derivative and serves as an illustration. Specific docking studies for this compound would be required for precise data. researchgate.net

Prediction of Chemical Reactivity and Selectivity

Computational methods are invaluable for predicting the chemical reactivity and selectivity of molecules. mit.eduarxiv.org By analyzing the electronic properties of a molecule, it is possible to identify the most likely sites for electrophilic and nucleophilic attack, providing insights into its reaction mechanisms. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.dewolfram.com It is a powerful tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map is typically colored to indicate different potential values, with red representing regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.dewolfram.comwalisongo.ac.id

For aromatic compounds like this compound, the MEP map can highlight the influence of substituents on the electron distribution of the quinoline ring. walisongo.ac.id The nitro group, being a strong electron-withdrawing group, is expected to create a region of positive potential on the aromatic ring, particularly at the ortho and para positions, making these sites susceptible to nucleophilic attack. walisongo.ac.id Conversely, the amino group, an electron-donating group, would increase the electron density, creating regions of negative potential. This detailed charge distribution information is crucial for understanding the molecule's reactivity and its interactions with other molecules. researchgate.net

Theoretical Insights into Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving quinoline derivatives. Theoretical studies provide deep insights into reaction pathways, transition states, and the stability of intermediates that are often difficult to capture through experimental methods alone. For compounds like this compound, which possesses both an electron-donating amine group and a strong electron-withdrawing nitro group, theoretical calculations are crucial for understanding its reactivity in various chemical transformations.

One of the primary areas of investigation is the Nucleophilic Aromatic Substitution (SNAr) mechanism. In SNAr reactions, the nitro group at the 8-position significantly activates the quinoline ring, making it susceptible to nucleophilic attack. DFT calculations can model the energy landscape of these reactions, helping to determine whether the mechanism is a stepwise process, proceeding through a stable Meisenheimer Complex, or a concerted route with a single transition state. frontiersin.org For related nitroquinoline systems, kinetic and computational studies have been employed to dissect these pathways, with discussions often centering on the stability of the intermediate species. frontiersin.org

For instance, in the amination of other nitroquinolines, DFT calculations have shown that the position of the nitro group has a profound effect on the stability of isomers and the regioselectivity of the reaction. Calculations on 2-Chloro-3-nitroquinolin-4-amine revealed that the 3-nitro isomer is significantly more stable (by 12.3 kcal/mol) than the 5-nitro variant, explaining the observed experimental regioselectivity. Similar theoretical approaches can be applied to this compound to predict its behavior in substitution reactions. The electron-withdrawing nature of the nitro group at C8 would activate positions for nucleophilic attack, a process that can be mechanistically detailed using computational models.

Another relevant reaction mechanism studied theoretically is the Vicarious Nucleophilic Substitution of hydrogen (VNS). This reaction is common in electron-deficient aromatics like nitroquinolines. mdpi.comnih.gov Theoretical studies on the VNS amination of nitroquinolines have proposed mechanisms involving the initial addition of a nucleophile to form a sigma-complex intermediate. nih.gov It has been postulated through these studies that counterions, such as potassium, may interact with the oxygen atoms of the nitro group, influencing the position of the nucleophilic attack. mdpi.comnih.gov DFT calculations can map the potential energy surface of such reactions, identifying the most likely sites for substitution and the energetic barriers involved.

The table below summarizes theoretical approaches used to study reaction mechanisms in related quinoline compounds, which are applicable to understanding this compound.

Reaction TypeTheoretical MethodKey Insights from CalculationsRelevant Compounds Studied
Nucleophilic Aromatic Substitution (SNAr)DFTDetermination of stepwise vs. concerted mechanism; Stability of Meisenheimer complex; Activation energy of amination. frontiersin.org2-Chloro-3-nitroquinolin-4-amine, 2-chloro-5-nitropyrimidine. frontiersin.org
Vicarious Nucleophilic Substitution (VNS)DFTProposed mechanism via sigma-complex intermediate; Influence of counterions on nucleophilic attack. mdpi.comnih.govNitroquinolines, 4-chloro-8-nitroquinoline (B1348196). mdpi.comnih.gov
NitrationDFTPrediction of regioselectivity; Stabilization of Wheland intermediates; Transition state energy calculations. smolecule.com2-Methylquinoline, 8-Methylquinoline. smolecule.com
Redox ReactionsDFT (M06-2x functional)Correlation of theoretical and experimental redox potentials; Prediction of reactivity based on electronic properties. nih.gov8-nitroquinolin-2(1H)-one derivatives. nih.gov

These computational investigations provide a foundational framework for predicting the chemical behavior of this compound and for designing new synthetic routes to its derivatives.

Investigation of Non-Linear Optical (NLO) Properties

Organic molecules featuring both strong electron-donating groups (like -NH₂) and electron-accepting groups (like -NO₂) connected by a π-conjugated system are prime candidates for materials with significant Non-Linear Optical (NLO) properties. This compound fits this donor-acceptor-π (D-π-A) structural motif, making it a molecule of interest for applications in photonics and optoelectronics. nih.govmdpi.com

Computational methods, primarily DFT and Time-Dependent DFT (TD-DFT), are powerful tools for the theoretical investigation and prediction of NLO properties. mdpi.com These calculations can determine key parameters that quantify a molecule's NLO response, including the dipole moment (μ), linear polarizability (⟨α⟩), and, most importantly, the first and second hyperpolarizabilities (β and ⟨γ⟩, respectively). nih.gov A large first hyperpolarizability (β) value is indicative of a strong second-order NLO response. mdpi.com

The NLO properties of such molecules arise from intramolecular charge transfer (ICT) from the donor group to the acceptor group upon excitation. mdpi.com In this compound, the amino group at the C4 position acts as the electron donor, and the nitro group at the C8 position serves as the electron acceptor, with the quinoline ring providing the π-conjugated bridge.

Theoretical studies on similar D-π-A quinoline systems have demonstrated the effectiveness of this approach. For example, DFT calculations on 2,4-dicarbazolyl-substituted quinolines showed that the nature and position of donor and acceptor moieties critically influence the ICT characteristics and the magnitude of the NLO response. mdpi.com The calculations involve optimizing the ground state geometry and then computing the electronic properties and hyperpolarizabilities. nih.govmdpi.com

Key parameters derived from these computational studies include:

Frontier Molecular Orbitals (FMOs): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap (Eg), is a crucial indicator of NLO potential. A smaller energy gap generally correlates with higher polarizability and a larger NLO response. nih.gov For D-π-A systems, the HOMO is typically localized on the donor and the π-bridge, while the LUMO is on the acceptor.

Hyperpolarizability (β): This is the direct measure of the second-order NLO activity. It is calculated using the optimized geometry and is highly sensitive to the electronic structure. nih.gov

Absorption Spectra: TD-DFT calculations can predict the UV-Visible absorption spectra, and the wavelength of maximum absorption (λmax) associated with the ICT is a key parameter. mdpi.com

The table below presents representative theoretical NLO data for related D-A substituted compounds, illustrating the values that would be calculated for this compound.

Compound SystemComputational MethodHOMO-LUMO Gap (Eg) [eV]First Hyperpolarizability (β) [esu]Key Finding
DTS(FBTTh₂)₂-Based DerivativesDFT (M06/6-31G(d,p))2.05 - 2.331.96 x 10⁻²⁷ - 4.10 x 10⁻²⁷Modifying acceptor groups tunes the energy gap and significantly enhances NLO response. nih.gov
Disubstituted Quinoline with CarbazoleDFT (B3LYP/6-311G(d,p))3.86 - 4.101.16 x 10⁻³⁰ - 1.97 x 10⁻³⁰D-π-A structure with quinoline as an acceptor leads to significant NLO properties. mdpi.com
Eight-membered cyclic borasiloxanes with -NO₂ groupDFT~3.41Not specified, but SHG efficiency similar to KDPThe presence of a strong electron-withdrawing nitro group lowers the band gap and enhances NLO response. rsc.org

These theoretical investigations are vital for screening potential NLO candidates and for the rational design of new organic materials with enhanced NLO properties, providing a clear path for evaluating the potential of this compound in this high-tech field.

Biological Activity and Structure Activity Relationship Sar Studies of 8 Nitroquinolin 4 Amine Derivatives in Vitro Focus

Antimicrobial Efficacy Investigations

Research into the antimicrobial properties of quinoline (B57606) derivatives is extensive. However, specific data focusing solely on 8-Nitroquinolin-4-amine derivatives remains narrowly defined in publicly accessible scientific literature.

While the broader class of quinolines, particularly 8-hydroxyquinolines like Nitroxoline, have demonstrated antibacterial properties, specific in vitro studies detailing the efficacy of this compound and its direct derivatives against Staphylococcus aureus and Methicillin-Resistant Staphylococcus aureus (MRSA) are not prominently available in the searched scientific literature. nih.govscirp.org One study investigated complex quinoline derivatives as inhibitors of the NorA efflux pump in resistant S. aureus strains, but did not provide direct MIC data for this compound.

A separate line of research identified a complex benzamide (B126) derivative containing a 6-nitroquinolin-4-amino core, 4-[(1-methyl-6-nitroquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide, as an inhibitor of DNA Gyrase A, confirming its in vitro antimicrobial activity. koreamed.org However, this compound differs from the 8-nitro substitution pattern. Studies on 8-quinolinamines have shown activity against S. aureus and MRSA, with reported IC50 values between 1.33–18.9 μg/mL, though these were not 8-nitro derivatives. acs.org

The antifungal potential of various quinoline scaffolds has been a subject of scientific inquiry. Derivatives of 8-hydroxyquinoline (B1678124) have shown activity against various fungal pathogens. nih.gov Additionally, certain 8-quinolinamine derivatives have been tested against a panel of fungi, showing a range of inhibitory concentrations:

Candida albicans: IC50 = 4.93–19.38 μg/mL acs.org

Candida glabrata: IC50 = 3.96–19.22 μg/mL acs.org

Candida krusei: IC50 = 2.89–18.95 μg/mL acs.org

Cryptococcus neoformans: IC50 = 0.67–18.64 μg/mL acs.org

Aspergillus fumigatus: IC50 = 6.0–19.32 μg/mL acs.org

Despite this, specific data from in vitro assays on the antifungal efficacy of this compound derivatives against Candida species, Cryptococcus neoformans, or Aspergillus fumigatus were not identified in the performed searches.

Antiparasitic Activity Research

The quinoline core is a well-established pharmacophore in the development of antiparasitic drugs. researchgate.netfrontiersin.orgbiointerfaceresearch.com The 8-aminoquinoline (B160924) subclass, in particular, includes the important antimalarial drug primaquine. nih.gov

The 4-aminoquinoline (B48711) and 8-aminoquinoline scaffolds are central to many antimalarial drugs. biointerfaceresearch.comnih.gov Research has shown that 8-aminoquinoline derivatives can be highly potent against blood-stage Plasmodium falciparum. acs.org For instance, certain substituted 8-quinolinamines exhibit potent in vitro antimalarial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum, with IC50 values as low as 20 ng/mL and 22 ng/mL, respectively. acs.org However, these potent examples were not 8-nitro-4-aminoquinoline derivatives.

A critical structure-activity relationship (SAR) observation in one study on quinoline-furanone hybrids noted that strong electron-withdrawing groups, such as a nitro (-NO2) group, led to diminished antiplasmodial activity. Despite the extensive research into quinolines as antimalarials, specific studies detailing the in vitro activity of this compound derivatives against Plasmodium falciparum strains were not found in the conducted searches.

Nitroaromatic compounds are a known class of antiparasitic agents, often activated by parasitic nitroreductases. nih.gov Research into the antileishmanial potential of the 8-nitroquinoline (B147351) scaffold has identified the 8-nitroquinolin-2(1H)-one isomer as a promising pharmacophore. nih.govacs.orgnih.gov Studies on this isomer confirmed that the 8-nitro group is crucial for its activity against Leishmania infantum. ird.fr

However, a direct investigation of the in vitro activity of the this compound isomer and its derivatives against Leishmania infantum was not found in the searched literature. While other classes of quinolines, such as 8-substituted and 4-aminoquinolines, have shown activity against various Leishmania species, specific data for the requested compound is unavailable. frontiersin.org

Similar to the antileishmanial research, studies on the 8-nitroquinolin-2(1H)-one isomer have revealed potent in vitro activity against Trypanosoma brucei brucei and Trypanosoma cruzi. nih.govacs.org A 6-bromo-substituted derivative of this isomer, for example, displayed high potency with an EC50 value of 12 nM against T. b. brucei and 0.5 μM against T. cruzi amastigotes. acs.orgird.fr These studies again underscored that the 8-nitro group was essential for the observed antitrypanosomal effects. nih.gov

Despite these findings for a related isomer, specific in vitro efficacy studies for this compound and its derivatives against Trypanosoma brucei brucei or Trypanosoma cruzi were not identified in the available literature from the performed searches.

Nitroreductase (NTR) Bioactivation Mechanisms in Parasites

The antiparasitic action of many nitroaromatic compounds, including derivatives of 8-nitroquinoline, is contingent upon their bioactivation by parasitic nitroreductases (NTRs). researchgate.netmdpi.com These enzymes, which are typically absent in mammalian host cells, provide a pathway for selective toxicity against parasites like Leishmania and Trypanosoma. researchgate.netresearchgate.net The mechanism involves the reduction of the nitro group to generate cytotoxic metabolites, such as nitroso and hydroxylamine (B1172632) derivatives, which can induce cellular damage by forming covalent adducts with proteins and DNA. researchgate.net

Parasites possess distinct types of nitroreductases. Type I NTRs are oxygen-insensitive and catalyze a two-electron reduction, while type II NTRs are oxygen-sensitive and perform a one-electron reduction. mdpi.com In Leishmania, a mitochondrial type I NTR (NTR1) and a cytosolic type II NTR (NTR2) have been identified. researchgate.net In contrast, Trypanosoma expresses a mitochondrial type 1 NTR. researchgate.net The specific enzyme that activates a given nitro-drug can vary; for instance, fexinidazole (B1672616) is a substrate for NTR1 in both Leishmania and Trypanosoma, whereas other compounds may be selectively activated by NTR2. researchgate.net

Structure-activity relationship (SAR) studies on the 8-nitroquinolin-2(1H)-one scaffold, a close relative of this compound, have underscored the critical role of the nitro group for antiparasitic activity. researchgate.net Derivatives lacking the 8-nitro group were found to be inactive. nih.gov Furthermore, the electrochemical potential of these molecules is a key determinant of their activity. A correlation has been established where only substrates with a redox potential above a certain threshold (e.g., -0.6 V for L. infantum) exhibit significant antileishmanial effects. tandfonline.comjyoungpharm.org This suggests that the molecule's ability to be efficiently reduced by the parasitic NTRs is paramount for its cytotoxic effect. tandfonline.com The presence of an intramolecular hydrogen bond in some derivatives, like between the nitro group and a lactam function, can significantly increase the redox potential, thereby enhancing bioactivation and antiparasitic potency. tandfonline.comjyoungpharm.org

Enzymatic Interactions and Inhibitory Mechanisms

Enzyme Binding Force Analysis

Specific experimental data on the enzyme binding force analysis of this compound was not available in the reviewed literature. However, computational methods like molecular docking are widely used to predict the binding affinity and interactions between small molecules and protein targets at an atomic level. nih.gov These in silico studies are crucial in modern drug discovery for elucidating binding modes and guiding the design of more potent inhibitors. nih.gov

For various quinoline derivatives, molecular docking simulations have been performed to understand their interactions with the active sites of enzymes such as cholinesterases and urease. researchgate.netnih.govresearchgate.net These studies reveal key interactions, including hydrogen bonds, π-π stacking, and hydrophobic interactions, that stabilize the ligand-enzyme complex. researchgate.nete-nps.or.kr For example, docking studies suggest that the quinoline moiety can bind to the peripheral anionic site (PAS) of acetylcholinesterase (AChE) through π-π stacking interactions. researchgate.net Such computational analyses provide valuable insights into the potential binding behavior of this compound derivatives and serve as a foundation for designing compounds with optimized enzyme inhibitory activity.

Cholinesterase Inhibition (AChE, BChE)

Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative diseases like Alzheimer's disease due to their role in hydrolyzing the neurotransmitter acetylcholine. researchgate.netmdpi.com The quinoline scaffold is a recognized "privileged structure" in medicinal chemistry and has been incorporated into numerous compounds designed as cholinesterase inhibitors. researchgate.netnih.gov

While specific IC₅₀ values for this compound were not found, extensive research on other quinoline derivatives demonstrates their potential as effective inhibitors of both AChE and BChE. nih.gov For instance, a series of 4-N-phenylaminoquinoline derivatives bearing a morpholine (B109124) group were synthesized and showed dual inhibition of AChE and BChE, with some compounds exhibiting potency comparable to the reference drug galantamine. mdpi.com Structure-activity relationship (SAR) studies indicate that the inhibitory potency is influenced by factors such as the length of linker chains and the nature of substituents on the phenylamino (B1219803) group. mdpi.com Kinetic analyses of potent quinoline inhibitors have revealed mixed-type inhibition, suggesting binding to both the catalytic and peripheral sites of the enzyme. mdpi.com

Table 1: Cholinesterase Inhibitory Activity of Various Quinoline Derivatives This table presents data for related quinoline compounds to illustrate the potential of the scaffold, not for this compound itself.

Compound ID Target Enzyme IC₅₀ (µM) Source
7c BChE 0.08 ± 0.01 researchgate.net
7j AChE 0.26 ± 0.07 researchgate.net
5b AChE 0.12 ± 0.02 researchgate.net
11g AChE 1.94 ± 0.13 mdpi.com
11g BChE 28.37 ± 1.85 mdpi.com
8d (6-aminoquinoline derivative) AChE 3.1 jyoungpharm.org
8e (6-aminoquinoline derivative) AChE 0.8 jyoungpharm.org

Urease Inhibition

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea. Its activity is implicated in the pathogenesis of infections caused by bacteria such as Helicobacter pylori and Proteus mirabilis. mdpi.comresearchgate.net Consequently, urease inhibitors are of significant therapeutic interest. researchgate.net The quinoline scaffold has been explored for its urease inhibitory potential. tandfonline.com

Table 2: Urease Inhibitory Activity of Various Quinoline Derivatives This table presents data for related quinoline compounds to illustrate the potential of the scaffold, not for this compound itself.

Compound Class/ID Target Enzyme IC₅₀ (µM) Source
Quinoline-based acyl thioureas (1-19) Urease 1.19 - 18.92 tandfonline.com
Quinolone-thiosemicarbazone (5c) Urease 1.83 ± 0.79 mdpi.com
Quinoline-triazole (diastereomer 12/13) Urease 3.95 ± 0.10 researchgate.net
Ligand-Copper Complex Urease 9.31 ± 1.31 mdpi.com
Dihydropyrimidine phthalimide (B116566) hybrid (10g) Urease 12.6 ± 0.1 ekb.eg

Cellular and Biochemical Pathway Modulation (In Vitro)

Antiproliferative Activity against Cancer Cell Lines

Derivatives of the 8-nitroquinoline scaffold have been investigated for their potential as anticancer agents. Research has demonstrated their antiproliferative activity against various human cancer cell lines.

For example, novel acyl hydrazone derivatives synthesized from 4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde were evaluated for their cytotoxicity against HeLa (human cervical cancer) cell lines. mdpi.com One of the most potent compounds in this series was found to have an IC₅₀ value of 18.8 µM and was shown to induce apoptosis at this concentration. mdpi.com

In another study, 8-nitroquinoline derivatives were synthesized and tested against breast (MCF-7) and lung (A549) cancer cell lines. Further research into quinolinylaminoisoquinoline derivatives, designed as bioisosteres of the anticancer drug Sorafenib, showed antiproliferative activity against the A375P human melanoma cell line, with some compounds exhibiting IC₅₀ values in the sub-micromolar range. ekb.eg These findings highlight the potential of the 8-nitroquinoline core structure as a template for the development of new antiproliferative agents.

Table 3: In Vitro Antiproliferative Activity of 8-Nitroquinoline Derivatives

Compound/Derivative Class Cell Line IC₅₀ (µM) Source
4-Chloro-8-nitro-1,2-dihydro-3-quinoline acylhydrazone (Compound 7) HeLa 18.8 mdpi.com
Quinolinylaminoisoquinoline (Compound 1b) A375P (Melanoma) Sub-micromolar ekb.eg
Quinolinylaminoisoquinoline (Compound 1d) A375P (Melanoma) Sub-micromolar ekb.eg
Quinolinylaminoisoquinoline (Compound 1g) A375P (Melanoma) Sub-micromolar ekb.eg
Quinolinylaminoisoquinoline (Compound 1j) A375P (Melanoma) Sub-micromolar ekb.eg

Radical Scavenging Activity (e.g., DPPH assay)

The antioxidant potential of quinoline derivatives has been explored through various assays, including the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay. While direct DPPH assay results for this compound derivatives are not extensively documented in the available literature, studies on analogous compounds offer valuable insights.

For instance, research on 8-hydroxyquinoline (8HQ) derivatives has demonstrated their capacity for antioxidant activity. A study investigating various substituted 8HQs found that the presence and nature of substituents significantly influence their radical scavenging properties. core.ac.uknih.govresearchgate.net Notably, 5-amino-8-hydroxyquinoline (a compound with an amino group, structurally related to the 4-amino group in the target compound) was identified as the most potent antioxidant among the tested derivatives, with an IC50 value of 8.70 μM, which was superior to the positive control, α-tocopherol (IC50 of 13.47 μM). core.ac.uknih.gov This suggests that the presence of an amino group on the quinoline ring can contribute favorably to radical scavenging activity.

Furthermore, a series of novel spiroquinoline derivatives were synthesized and evaluated for their in vitro antioxidant activity using the DPPH assay. Several of these compounds exhibited excellent radical scavenging potential, with one derivative, 4d, showing the most potent activity with an IC50 of 12.95 ± 0.34 μM. researchgate.net Additionally, new phosphoramidate (B1195095) derivatives of 5-nitroquinolin-8-ol have been synthesized and shown to possess radical scavenging activity against both DPPH and nitric oxide radicals. academie-sciences.frresearchgate.net

These findings from structurally related compounds suggest that the this compound scaffold may also possess radical scavenging capabilities, which could be modulated by the nature of substituents on the quinoline ring or the amino group.

Table 1: DPPH Radical Scavenging Activity of Selected 8-Hydroxyquinoline Derivatives

CompoundIC50 (μM)
8-Hydroxyquinoline (8HQ)>100
Nitroxoline (5-nitro-8-hydroxyquinoline)>100
5-Amino-8-hydroxyquinoline8.70
α-Tocopherol (Positive Control)13.47
Data sourced from studies on 8-hydroxyquinoline derivatives, which are structurally related to this compound. core.ac.uknih.gov

Copper-Chelating Activity

The ability of quinoline derivatives to chelate metal ions, particularly copper, is a well-documented aspect of their chemical behavior and contributes to their biological activities. The 8-aminoquinoline scaffold is a known metal-binding motif. academie-sciences.frresearchgate.netsioc-journal.cn

A series of 8-aminoquinoline derivatives have been designed and synthesized as specific and high-affinity copper(II) chelators. academie-sciences.frresearchgate.netsioc-journal.cn These compounds feature a bidentate amine side chain attached at the 2-position of the 8-aminoquinoline core, creating a tetradentate coordination sphere that is highly suitable for binding Cu(II). academie-sciences.frsioc-journal.cn The synthesis of these chelators often involves intermediates such as N,N,2-trimethyl-8-nitroquinolin-7-amine and 8-nitro-5,7-dichloro-2-methylquinoline, highlighting the utility of the nitroquinoline framework in accessing these copper-binding molecules. academie-sciences.frresearchgate.net

One particular derivative, TDMQ29, demonstrated high specificity for copper chelation with a log Kapp[Cu(II)-TDMQ29] of 15.7, compared to a log Kapp[Zn(II)-TDMQ29] of 5.8. sioc-journal.cn This selectivity is crucial for potential therapeutic applications where modulation of copper levels is desired without disrupting the homeostasis of other essential metal ions like zinc.

The chelating properties of 8-hydroxyquinoline derivatives, such as clioquinol, are also linked to their interaction with copper and zinc ions. tandfonline.com Some nitro-containing 8-hydroxyquinoline derivatives, like nitroxoline, also exhibit metal-chelating properties that contribute to their biological effects. tandfonline.com The formation of a chelated complex between 8-aminoquinoline amides and copper salts has been noted as a crucial step in certain chemical transformations, further underscoring the chelating ability of this scaffold. mdpi.com

These studies collectively suggest that this compound derivatives, particularly after reduction of the nitro group to an amine, would likely possess significant copper-chelating capabilities, a property that could be fine-tuned through structural modifications.

Modulation of Reactive Oxygen Species (ROS) Generation

The interaction of nitroaromatic compounds with biological systems can often lead to the generation of reactive oxygen species (ROS). Studies on compounds structurally related to this compound have shown modulation of ROS levels.

4-Nitroquinoline (B1605747) 1-oxide (4NQO), a well-studied carcinogenic quinoline derivative, is known to induce oxidative stress by generating ROS, including superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH⁻). semanticscholar.orgnih.gov This ROS production is a key component of its genotoxic mechanism. semanticscholar.orgnih.gov The generation of ROS by 4NQO has been detected in human fibroblasts and is linked to the formation of oxidative DNA damage products like 8-hydroxydeoxyguanosine (8OHdG). semanticscholar.orgnih.gov

In contrast, some quinoline derivatives have been shown to mitigate ROS production. For instance, certain 5-aminoquinolin-8-ol (B76478) derivatives have been observed to induce ROS, particularly H₂O₂, in various redox environments. researchgate.net Similarly, 8-hydroxy-5-nitroquinoline (NQ) was found to increase intracellular ROS generation, an effect that was potentiated by the presence of copper. nih.gov

DNA Adduct Formation and Related Biochemical Pathways

The genotoxicity of certain nitroquinoline derivatives is mediated by their ability to form covalent adducts with DNA, leading to mutations and cellular damage. The most extensively studied compound in this regard is 4-nitroquinoline 1-oxide (4NQO).

Upon metabolic activation, which involves the reduction of its nitro group, 4NQO is converted into a reactive electrophile, 4-hydroxyaminoquinoline 1-oxide (4HAQO). This metabolite can then covalently bind to DNA, forming stable adducts primarily with guanine (B1146940) and adenine (B156593) residues. niph.go.jp Specifically, adducts such as 3-(deoxyadenosin-N6-yl)-4AQO and N-(deoxyguanosin-C8-yl)-4-aminoquinoline 1-oxide have been identified. niph.go.jpepa.gov The formation of these adducts can disrupt DNA replication and repair processes, leading to mutagenesis.

Furthermore, the interaction of 4NQO with DNA is not limited to direct adduct formation. The ROS generated by 4NQO can also cause oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8OHdG). researchgate.net It has been shown that the N2-guanine adduct of 4NQO can block the proofreading 3'-5' exonuclease activity of T4 DNA polymerase, which can contribute to its mutagenic potential. acs.org

While there is no direct evidence of DNA adduct formation by this compound itself, the known reactivity of the nitroquinoline scaffold, as exemplified by 4NQO, suggests that it could potentially undergo similar metabolic activation and subsequent interaction with DNA. The position of the nitro and amino groups on the quinoline ring would be expected to influence the regioselectivity and stability of any potential DNA adducts.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is profoundly influenced by their molecular structure. The nature and position of substituents on the quinoline ring system play a critical role in determining their potency and selectivity.

Influence of Substituents on Biological Potency and Selectivity

SAR studies on various quinoline-based scaffolds have provided valuable insights into the structural requirements for different biological activities.

For a series of 8-nitroquinolin-2(1H)-one derivatives, which share the 8-nitroquinoline core, substitutions at various positions have been shown to modulate their antiparasitic activity. acs.orgnih.gov The introduction of a bromine atom at the 6-position was found to be crucial for high antitrypanosomal activity. acs.org In contrast, derivatives lacking the nitro group at the 8-position were inactive, underscoring the importance of this functional group for the observed biological effects. acs.org

In the case of 1H-imidazo[4,5-c]quinolin-4-amine derivatives , which feature a 4-aminoquinoline substructure, hydrophobic alkyl and cycloalkyl substitutions at the 2-position, combined with a 3,4-dichlorophenyl group at the 4-amino position, were found to enhance their activity as A3 adenosine (B11128) receptor positive allosteric modulators. nih.gov

For quinolinylaminoisoquinoline derivatives , which also contain a 4-aminoquinoline moiety, the nature of the linker (amine vs. amide) and the substituents on the terminal aryl ring significantly impacted their antiproliferative activity against melanoma cell lines. jst.go.jp Derivatives with an amine linker were generally more potent than their amide counterparts. jst.go.jp

Studies on 8-hydroxyquinoline derivatives have shown that substituents like halogens and amino groups influence their antimicrobial and antioxidant activities. nih.govresearchgate.net For example, halogenation at specific positions enhanced activity against Gram-negative bacteria, while a 5-amino substituent conferred potent antioxidant properties. nih.govresearchgate.net

These examples from related quinoline scaffolds suggest that for this compound derivatives, modifications at positions 2, 5, 6, and 7, as well as on the 4-amino group, would likely lead to significant changes in their biological profiles.

Table 2: Influence of Substituents on the Activity of Quinoline Derivatives

Quinoline ScaffoldPosition of SubstitutionType of SubstituentEffect on Biological ActivityReference
8-Nitroquinolin-2(1H)-one6-positionBromineIncreased antitrypanosomal activity acs.org
8-Nitroquinolin-2(1H)-one8-positionRemoval of nitro groupLoss of antiparasitic activity acs.org
1H-Imidazo[4,5-c]quinolin-4-amine2-positionHydrophobic alkyl/cycloalkylEnhanced A3AR PAM activity nih.gov
1H-Imidazo[4,5-c]quinolin-4-amine4-amino position3,4-DichlorophenylImproved A3AR PAM activity nih.gov
QuinolinylaminoisoquinolineLinkerAmine vs. AmideAmine linker showed higher potency jst.go.jp
8-Hydroxyquinoline5-positionAmino groupPotent antioxidant activity nih.gov

Correlation between Molecular Structure and Redox Potentials

The redox properties of nitroaromatic compounds are often intrinsically linked to their biological activity, particularly for those that undergo bioreductive activation. For this compound derivatives, the redox potential is expected to be a key determinant of their mechanism of action and biological effects.

In a study of 8-nitroquinolin-2(1H)-one derivatives , a clear relationship was established between their molecular structure, redox potential, and antileishmanial activity. core.ac.uknih.gov It was found that an intramolecular hydrogen bond between the lactam function at the 2-position and the nitro group at the 8-position resulted in a significant positive shift in the redox potential (an increase of +0.3 V compared to 8-nitroquinoline). core.ac.uk This higher redox potential was associated with increased antileishmanial activity. core.ac.uk

Further investigation revealed that only derivatives with a redox potential above a certain threshold (-0.6 V) exhibited activity against Leishmania infantum. core.ac.uk This highlights a direct correlation between the ease of reduction of the nitro group and the biological potency of these compounds. However, this correlation was not observed for their activity against Trypanosoma brucei brucei, suggesting that other factors may be at play for different parasitic targets. core.ac.uk

A subsequent study on 6-substituted 8-nitroquinolin-2(1H)-ones further supported the importance of redox potential. acs.orgird.fracs.org A potent antitrypanosomal derivative, compound 12 , had a redox potential of -0.37 V/NHE and was shown to be bioactivated by type 1 nitroreductases in both Leishmania and Trypanosoma. acs.orgacs.org

These findings strongly suggest that the redox potential of this compound derivatives will be a critical parameter influencing their biological activity. The presence of the 4-amino group, as well as other substituents on the quinoline ring, will modulate the electronic properties of the molecule and, consequently, its redox potential. This, in turn, will affect the rate and extent of its bioreductive activation, which is likely a key step in its mechanism of action.

Table 3: Redox Potentials of Selected 8-Nitroquinolin-2(1H)-one Derivatives

CompoundRedox Potential (V vs. NHE)Antileishmanial Activity (EC50, μM)Reference
8-Nitroquinolin-2(1H)-one-0.482.5 core.ac.uk
6-Bromo-8-nitroquinolin-2(1H)-one-0.378 acs.org
O-methylated analogue of 7-0.75Inactive acs.org
Data sourced from studies on 8-nitroquinolin-2(1H)-one derivatives, which are structurally related to this compound.

Impact of Linker Moieties in Hybrid Structures

Research into quinolinylaminoisoquinoline bioisosteres of the kinase inhibitor Sorafenib has highlighted the profound impact of the linker type on antiproliferative activity. jst.go.jp A direct comparison between hybrid structures featuring an amine (-NH-) linker and those with an amide (-CONH-) linker revealed a clear structure-activity relationship (SAR). jst.go.jp In studies against the A375P human melanoma cell line, derivatives with an amine linker consistently demonstrated superior potency compared to their corresponding amide analogues. jst.go.jp For instance, compounds 1c and 1d , which possess an amine linker, were found to be more potent than the amide-containing analogues 2d and 2e . jst.go.jp This suggests that the amine derivatives achieve a more appropriate fit at the receptor site. jst.go.jp The flexibility and basicity of the amine linker, compared to the more rigid and planar amide group, may be key factors contributing to this enhanced activity.

The nature of the linker can also influence activity in hybrids targeting infectious diseases. In a series of endoperoxide-8-aminoquinoline hybrids designed as dual-stage antimalarial agents, the linker was found to be crucial for activity. miguelprudencio.com Structure-activity relationship studies showed that compounds with an amide linker were highly active against P. berghei liver stages without significant toxicity to host cells. miguelprudencio.com In contrast, derivatives featuring an amine linker, while also active, displayed toxicity towards the host cells at higher concentrations. miguelprudencio.com Furthermore, the geometry of the linker plays a role, with studies indicating that linear linkers generally result in better antiplasmodial activity than branched linkers. miguelprudencio.com

The data below from a study on quinolinylaminoisoquinoline derivatives illustrates the superior in vitro antiproliferative activity of compounds with an amine linker compared to those with an amide linker against the A375P human melanoma cell line. jst.go.jp

CompoundLinker TypeTerminal Aryl MoietyIC₅₀ (µM) against A375P Cells jst.go.jp
1bAmine (-NH-)4'-(Trifluoromethyl)phenylSub-micromolar
1dAmine (-NH-)4'-Chloro-3'-(trifluoromethyl)phenylSub-micromolar
1cAmine (-NH-)-Micromolar (Superior to Sorafenib)
2dAmide (-CONH-)-Less potent than 1c
2eAmide (-CONH-)-Less potent than 1d
2cAmide (-CONH-)-Micromolar (Superior to Sorafenib)

Conformational and Stereochemical Effects on Activity

The three-dimensional arrangement of atoms (conformation) and the specific spatial orientation of substituents (stereochemistry) are fundamental to the biological activity of this compound derivatives. The interaction between a drug molecule and its biological target is a highly specific, three-dimensional process. Therefore, even subtle changes in conformation or the presence of different stereoisomers can lead to significant differences in potency and selectivity. acs.org

The importance of stereochemistry has been demonstrated in the synthesis of complex heterocyclic systems derived from quinolones. For example, in the creation of novel phenyl and thiophene (B33073) dispiro indenoquinoxaline pyrrolidine (B122466) quinolone analogues, the precise structure, including regio- and stereochemistry, was confirmed using techniques like X-ray diffraction analysis. researchgate.netresearchgate.net The observed regio- and stereoselectivity of these compounds were further elucidated using Density Functional Theory (DFT) calculations. researchgate.netresearchgate.net These detailed structural analyses are crucial because the in vitro cytotoxic effects of the compounds against cancer cell lines like HeLa and MCF-7 are directly linked to their specific stereochemical configuration. researchgate.net The mechanistic studies of the most potent compounds revealed that their ability to induce apoptosis is dependent on their unique three-dimensional structure. researchgate.net

Similarly, studies on other quinoline-based inhibitors have shown that stereochemistry can directly impact biological selectivity. In a series of N-myristoyltransferase inhibitors, the stereochemistry of the ligand was found to affect its selectivity for the target enzyme. acs.org This underscores the principle that different stereoisomers of the same compound can interact differently with a chiral biological target, such as an enzyme's active site or a receptor's binding pocket.

Conformational flexibility also plays a role. The ability of a molecule to adopt a specific low-energy conformation to fit optimally into a binding site is key to its activity. Computational methods are often employed to study the feasible conformations of these molecules and to correlate them with their observed biological activities. researchgate.net For instance, the analysis of intramolecular interactions, such as hydrogen bonds, can reveal the most stable and likely bioactive conformation of a molecule in a physiological environment. nih.gov

Structural FeatureMethod of DeterminationImpact on ActivityReference
Regio- and StereochemistryX-ray Diffraction, DFT CalculationsDetermines cytotoxic potency against cancer cell lines (HeLa, MCF-7). researchgate.net researchgate.netresearchgate.net
StereoisomerismChiral Synthesis/SeparationAffects selectivity for target enzymes. acs.org acs.org
Molecular ConformationComputational Studies (DFT), NOE NMRInfluences binding affinity and fit at the receptor site. researchgate.netnih.gov researchgate.netnih.gov

Future Directions and Research Perspectives

Development of Novel Synthetic Routes to Complex 8-Nitroquinolin-4-amine Architectures

The future of synthesizing complex molecules based on the this compound framework lies in expanding upon established methods and integrating modern synthetic strategies. Classical approaches such as the Skraup-Doebner-Miller reaction and direct nitration of quinoline (B57606) precursors have been fundamental in creating the basic nitroquinoline skeleton. mdpi.com For instance, the nitration of quinoline can produce a mixture of 5- and 8-nitroquinolines, which are then separated. Another foundational method is the reduction of a nitro group, which can be achieved under mild conditions using reagents like stannous chloride to yield the corresponding amine. mdpi.com

To build more complex architectures, these foundational reactions can be coupled with advanced synthetic techniques. The Vicarious Nucleophilic Substitution (VNS) of hydrogen offers a powerful tool for the amination of electron-deficient nitroquinolines. mdpi.com Future research could explore the application of VNS to introduce diverse amino functionalities to the 8-nitroquinoline (B147351) core.

Moreover, palladium-catalyzed cross-coupling reactions, such as the Sonogashira-Hagihara and Suzuki reactions, present significant opportunities for elaborating the this compound scaffold. acs.org These methods allow for the precise introduction of aryl, heteroaryl, and alkynyl groups, enabling the construction of highly complex and polyconjugated molecular architectures. acs.org The development of one-pot sequential reactions, combining methods like Suzuki-Miyaura cross-coupling with C-H arylation, could streamline the synthesis of complex derivatives, making the exploration of chemical space more efficient.

Future synthetic strategies will likely focus on:

Regioselective Functionalization: Developing methods for the selective modification of specific positions on the quinoline ring, which is crucial for fine-tuning biological activity.

Stereoselective Synthesis: Creating chiral derivatives, as the stereochemistry of molecules is often critical for their interaction with biological targets.

Combinatorial Approaches: Utilizing the this compound scaffold in combinatorial chemistry to generate large libraries of related compounds for high-throughput screening. nih.gov

Synthetic StrategyDescriptionPotential Application for this compound
Vicarious Nucleophilic Substitution (VNS) A method for the nucleophilic substitution of hydrogen in electron-deficient aromatic rings. mdpi.comIntroduction of diverse substituents at positions activated by the nitro group.
Palladium-Catalyzed Cross-Coupling Reactions like Suzuki and Sonogashira that form carbon-carbon bonds. acs.orgAttachment of complex aryl and alkynyl groups to the quinoline core.
C-H Functionalization The direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond.Efficient and atom-economical decoration of the scaffold without pre-functionalization.
One-Pot Sequential Reactions Combining multiple reaction steps in a single flask to improve efficiency.Rapid assembly of complex molecular architectures from simple precursors.

Advanced Computational Modeling for Mechanism Elucidation and Drug Design

Computational modeling is an indispensable tool in modern drug discovery, offering deep insights that can accelerate the development of new therapeutics based on the this compound scaffold. nih.govnih.gov Advanced computational methods can be employed to elucidate reaction mechanisms, predict biological activity, and guide the rational design of novel drug candidates. nih.govmdpi.com

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of this compound. Such studies can predict the most likely sites for metabolic attack, helping to understand how the compound might be processed in a biological system. researchgate.net For example, computational models have been used to predict the regioselectivity of nitration on quinolinone cores, with results that align well with experimental observations.

Molecular docking simulations can predict how derivatives of this compound might bind to specific protein targets. mdpi.com By modeling the interactions within the binding site of a target protein, researchers can design modifications to the lead compound that are predicted to enhance binding affinity and selectivity. This structure-based drug design approach is a powerful strategy for optimizing lead compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Future research in this area will likely involve the integration of multiple computational techniques:

Computational MethodApplication in this compound ResearchResearch Goal
Density Functional Theory (DFT) Calculating electronic properties and reaction energies. researchgate.netElucidate reaction mechanisms and predict sites of metabolism.
Molecular Docking Simulating the binding of a ligand to a protein target. mdpi.comIdentify potential biological targets and guide lead optimization.
Quantitative Structure-Activity Relationship (QSAR) Correlating chemical structure with biological activity. nih.govPredict the activity of novel derivatives and prioritize synthesis.
Pharmacophore Modeling Identifying the essential 3D features required for biological activity. Design novel molecules with improved potency and selectivity.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of a ligand-protein complex over time. researchgate.netUnderstand the stability of binding and the conformational changes involved.

Exploration of Undiscovered Biological Pathways and Targets (In Vitro)

The this compound scaffold holds significant potential for interacting with a variety of biological targets, many of which may be currently unknown. The quinoline core is recognized as a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with diverse biological activities, including anticancer, antimalarial, and antibacterial properties. mdpi.com This suggests that derivatives of this compound may also exhibit a broad range of pharmacological effects.

Future research should focus on systematic in vitro screening to uncover novel biological activities. This can be achieved by testing this compound and its derivatives against a wide array of targets, including:

Enzyme Panels: Screening against panels of kinases, proteases, and other enzymes that are implicated in disease can identify novel inhibitory activities. Quinoline derivatives have already shown promise as kinase inhibitors. researchgate.net

Cancer Cell Lines: Evaluating the cytotoxicity of these compounds against a diverse panel of cancer cell lines could reveal new anticancer leads. Studies on related quinoline compounds have demonstrated their ability to induce apoptosis in cancer cells.

Microbial Pathogens: Testing for activity against various strains of bacteria, fungi, and parasites could lead to the discovery of new anti-infective agents. The 4-aminoquinoline (B48711) scaffold is a well-known feature of antimalarial drugs like chloroquine, and 8-aminoquinolines are effective against the liver stages of the malaria parasite. frontiersin.org

Receptor Binding Assays: Screening against a panel of G-protein coupled receptors (GPCRs) and other cell surface receptors could uncover novel modulatory activities.

A key area of investigation will be the mechanism of action for any observed biological activity. For example, the compound 4-nitroquinoline (B1605747) 1-oxide, which is structurally related to 8-nitroquinoline derivatives, is known to cause DNA damage through the generation of reactive oxygen species (ROS). nih.gov Investigating whether this compound or its metabolites have similar genotoxic effects or interact with DNA repair pathways would be a valuable line of inquiry. nih.govoup.com

Research AreaIn Vitro ApproachPotential Discovery
Oncology Cytotoxicity screening against cancer cell lines. Novel anticancer agents and their mechanisms of action.
Infectious Diseases Antimicrobial susceptibility testing against bacteria, fungi, and parasites. frontiersin.orgNew classes of anti-infective drugs.
Enzymology Screening against panels of purified enzymes (e.g., kinases). researchgate.netPotent and selective enzyme inhibitors for various diseases.
Mechanism of Action DNA damage assays, ROS detection, and pathway analysis. nih.govUnderstanding how the compounds exert their biological effects.

Design of Next-Generation Quinoline-Based Scaffolds for Specific Biological Applications

Building on the foundation of the this compound structure, the design of next-generation quinoline-based scaffolds aims to create highly potent and selective drugs for specific diseases. The versatility of the quinoline ring allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. nih.govmdpi.com

A key strategy is the concept of scaffold hybridization , where the this compound core is combined with other pharmacophores to create hybrid molecules with dual or enhanced activity. This approach can lead to multi-target agents that may be more effective in treating complex diseases like cancer or neurodegenerative disorders. mdpi.com

Another important direction is the use of the this compound scaffold to create targeted therapies . By attaching specific functional groups, the resulting molecules can be designed to accumulate in particular tissues or to bind selectively to a single biological target. This can improve efficacy while reducing off-target side effects. For example, modifying the scaffold could enhance its ability to cross the blood-brain barrier for applications in neurology or improve its stability in the acidic environment of lysosomes for targeting intracellular parasites. mdpi.com

The development of structure-activity relationships (SAR) is crucial for the rational design of new compounds. By systematically synthesizing and testing a series of derivatives, researchers can identify which structural modifications lead to improved activity. frontiersin.org This information, combined with computational modeling, provides a powerful feedback loop for designing the next generation of compounds.

Future efforts in designing next-generation scaffolds will focus on:

Improving Pharmacokinetic Profiles: Modifying the structure to enhance absorption, distribution, metabolism, and excretion (ADME) properties.

Reducing Toxicity: Designing out structural features that are associated with adverse effects. For 8-aminoquinolines, a key challenge is to mitigate the risk of hemolysis in individuals with G6PD deficiency.

Exploring Novel Chemical Space: Moving beyond simple substitutions to create more complex and three-dimensional quinoline architectures that can interact with novel biological targets.

Design StrategyDescriptionGoal for this compound Scaffolds
Scaffold Hybridization Combining the quinoline core with other known pharmacophores. mdpi.comCreate multi-target agents with enhanced efficacy.
Targeted Drug Design Incorporating moieties that direct the molecule to a specific biological target or tissue.Increase potency and reduce off-target side effects.
Structure-Activity Relationship (SAR) Systematically studying how structural changes affect biological activity. frontiersin.orgGuide the rational design of more potent and selective compounds.
Pharmacokinetic Optimization Modifying the scaffold to improve its ADME properties.Enhance drug-like properties for better clinical performance.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 8-nitroquinolin-4-amine, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nucleophilic substitution of 4-chloro-8-nitroquinoline with amines. For example, heating 8-nitro-4-chloroquinoline with excess primary or secondary amines in a polar aprotic solvent (e.g., N-methylpyrrolidone) at 80–120°C for 12–24 hours yields the target compound. Optimization includes adjusting stoichiometry (e.g., 2:1 amine-to-substrate ratio), solvent choice, and temperature to improve yield . Triethylamine is often added to neutralize HCl byproducts .
  • Validation : Monitor reaction progress via TLC or HPLC. Post-reaction, precipitate the product by cooling and washing with water, followed by recrystallization .

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